molecular formula C16H17Cl2N3OS2 B2990962 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1215376-06-9

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2990962
CAS No.: 1215376-06-9
M. Wt: 402.35
InChI Key: RXXNOMRVUSPKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole-thiophene carboxamide core. The compound features:

  • A thiophene-2-carboxamide linker, contributing to π-conjugation and structural rigidity.
  • A 2-(dimethylamino)ethyl side chain, introducing a tertiary amine moiety that enhances solubility via hydrochloride salt formation.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS2.ClH/c1-19(2)8-9-20(15(21)13-7-4-10-22-13)16-18-14-11(17)5-3-6-12(14)23-16;/h3-7,10H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXNOMRVUSPKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, structure, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16_{16}H17_{17}Cl2_{2}N3_{3}OS2_{2}
  • Molecular Weight : 402.4 g/mol
  • CAS Number : 1215376-06-9

This compound features a benzo[d]thiazole moiety , a dimethylaminoethyl group , and a thiophene ring , which contribute to its diverse biological activities.

Anticholinesterase Activity

Research indicates that compounds with similar structural motifs exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives containing thiazole and coumarin cores have shown promising results in inhibiting AChE, with IC50_{50} values as low as 2.7 µM for some analogs . While specific data on this compound's AChE inhibition is limited, its structural similarities suggest potential efficacy.

Antimicrobial Activity

Compounds derived from the benzo[d]thiazole and thiophene classes have been reported to possess antibacterial, antifungal, and antiprotozoal activities. For example, studies have shown that certain benzothiazole derivatives achieve minimal inhibitory concentrations (MICs) of 50 µg/mL against various pathogens . The unique combination of functional groups in this compound may enhance its antimicrobial properties.

Cytotoxicity and Antitumor Potential

Preliminary studies indicate that some benzothiazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this one have been evaluated for their antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) . The biological activity of this compound in this context warrants further investigation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[d]thiazole moiety.
  • Introduction of the dimethylaminoethyl group via nucleophilic substitution.
  • Coupling with thiophene derivatives to form the final product.

These synthetic pathways highlight the compound's versatility and potential for modification to enhance biological activity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

Study Compound Activity IC50_{50}
4-thiazole derivativeAChE inhibition3.5 µM
Benzothiazole analogsAntimicrobial50 µg/mL
Thiophene derivativesCytotoxicityVaries by cell line

These findings suggest that modifications to the core structure can significantly influence biological activity, indicating a promising avenue for drug development.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride: Applications in Scientific Research

This compound is a synthetic compound actively explored in medicinal chemistry for its potential biological activities. This compound combines a benzo[d]thiazole moiety, a dimethylaminoethyl group, and a thiophene ring, contributing to its diverse biological activities. It is important to note that this compound is intended solely for research purposes and is not approved for human or veterinary applications.

Research Applications

This compound is a useful research compound. Its potential lies in several key areas:

Anticholinesterase Activity: Research indicates that compounds with similar structural motifs exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives containing thiazole and coumarin cores have shown promising results in inhibiting AChE. While specific data on this compound's AChE inhibition is limited, its structural similarities suggest potential efficacy.

Antimicrobial Activity: Compounds derived from the benzo[d]thiazole and thiophene classes have been reported to possess antibacterial, antifungal, and antiprotozoal activities. For example, studies have shown that certain benzothiazole derivatives achieve minimal inhibitory concentrations (MICs) of 50 µg/mL against various pathogens. The unique combination of functional groups in this compound may enhance its antimicrobial properties.

Cytotoxicity and Antitumor Potential: Preliminary studies indicate that some benzothiazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this one have been evaluated for their antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The biological activity of this compound in this context warrants further investigation.

Evaluation of Related Compounds

Several studies have focused on the biological evaluation of related compounds, as summarized below:

CompoundActivityIC50
4-thiazole derivativeAChE inhibition3.5 µM
Benzothiazole analogsAntimicrobial50 µg/mL
Thiophene derivativesCytotoxicityVaries by cell line

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound : N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride Benzothiazole-thiophene carboxamide 4-Cl-benzothiazole, thiophene, 2-(dimethylamino)ethyl Not explicitly provided Likely kinase inhibition (inferred)
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline carboxamide 4-hydroxyquinoline, 3-(dimethylamino)propyl 309.79 Unspecified biological activity
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole-thiazolidinone hybrid 4-Cl-phenyl, thiazolidinone ring Not provided Synthetic intermediate
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-nitrothiophene carboxamide 3-methoxy-4-(CF3)-phenyl, 5-nitrothiophene 402.48 (C16H10F3N3O4S2) Narrow-spectrum antibacterial
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazol-2-amine Schiff base 4-Cl-phenyl, dimethylaminobenzylidene Not provided Cyclin-dependent kinase inhibition

Key Comparisons:

Core Heterocyclic Systems: The target compound utilizes a benzothiazole-thiophene scaffold, distinct from quinoline (e.g., ) or thiazolidinone (e.g., ) cores. Nitrothiophene analogs (e.g., ) share the thiophene carboxamide motif but incorporate nitro groups, which confer strong electron-withdrawing effects absent in the target compound.

The 2-(dimethylamino)ethyl group in the target compound contrasts with the 3-(dimethylamino)propyl chain in quinoline analogs (), which may alter steric bulk and hydrogen-bonding capacity.

Synthesis and Yield: The target compound’s synthesis likely involves carboxamide coupling (similar to ), though specific yields are unavailable. In contrast, thiazolidinone derivatives () are synthesized in moderate yields (37–70%), highlighting variability in reaction efficiency.

Research Findings and Implications

  • Pharmacological Potential: The dimethylaminoethyl side chain in the target compound may enhance blood-brain barrier penetration, a feature critical for CNS-targeted therapies. This contrasts with nitrothiophenes (), which prioritize bacterial membrane interaction.
  • Structural Optimization: Replacing the thiophene with a quinoline ring (as in ) reduces π-conjugation but may improve solubility. Conversely, nitro group introduction () increases reactivity but risks toxicity.
  • Unresolved Questions : The absence of explicit data on the target compound’s IC50, solubility, or toxicity necessitates further empirical validation.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and hydrogen bonding patterns .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .

Basic: How can researchers design experiments to optimize reaction yields for this compound?

Answer:

  • Design of Experiments (DoE) : Use statistical models to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, flow chemistry systems enable precise control over reaction parameters (residence time, mixing efficiency) .
  • Catalyst Optimization : Test alternatives to EDCI/HOBt, such as DCC or DMAP, to improve coupling efficiency .
  • Solvent Screening : Compare polar aprotic solvents (DMF, acetonitrile) for cyclization steps; acetonitrile may reduce side reactions compared to DMF .

Advanced: How to address contradictory data in the literature regarding cyclization conditions?

Answer:
Conflicting reports on cyclization agents (e.g., iodine vs. PCl₅) require systematic validation:

  • Mechanistic Studies : Use in-situ NMR or LC-MS to monitor intermediate formation. Iodine may favor radical pathways, while PCl₅ could promote acid-mediated cyclization .
  • Side Product Analysis : Compare impurity profiles using HPLC; iodine-generated byproducts (e.g., sulfur dimers) may necessitate post-reaction filtration .
  • Computational Modeling : DFT calculations to predict energy barriers for different pathways, guiding reagent selection .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Substituent Variation : Modify the chlorobenzo[d]thiazole or dimethylaminoethyl groups. For example, replace chlorine with fluorine to assess electronic effects on bioactivity .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or microplate-based inhibition assays .
  • Pharmacophore Mapping : Overlay crystal structures (if available) with analogs to identify critical hydrogen-bonding or hydrophobic interactions .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. ATP-luminescence assays) .
  • Metabolic Stability Tests : Compare half-lives in liver microsomes to rule out pharmacokinetic variability .
  • Epistatic Analysis : Use CRISPR knockouts to confirm target specificity if off-target effects are suspected .

Advanced: What analytical techniques are critical for detecting degradation products during stability studies?

Answer:

  • HPLC-PDA/MS : Pair reverse-phase chromatography with photodiode array detection to track UV-active degradants (e.g., hydrolyzed amide bonds) .
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to identify labile functional groups .
  • X-ray Diffraction : Monitor crystallinity changes under stress conditions, as amorphous forms may degrade faster .

Q. Tables

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Amide CouplingEDCI, HOBt, DMF, RT, 12h70–89
Thiazole CyclizationI₂, Et₃N, DMF, reflux, 3 min58–60
PurificationEthyl acetate/hexane (3:7), flash chromatography45–70

Table 2: Common Degradation Pathways

Stress ConditionDegradation ProductDetection Method
Acidic (0.1M HCl)Hydrolyzed carboxamideHPLC-MS
Oxidative (H₂O₂)Sulfoxide derivativesFT-IR
Thermal (60°C)Dechlorinated byproductNMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.